An In-depth Technical Guide to the Synthesis and Chemical Properties of Verubecestat (MK-8931): A BACE1 Inhibitor
An In-depth Technical Guide to the Synthesis and Chemical Properties of Verubecestat (MK-8931): A BACE1 Inhibitor
This technical guide provides a comprehensive overview of the synthesis and chemical properties of verubecestat (MK-8931), a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological profile of BACE1 inhibitors for Alzheimer's disease.
Chemical and Biological Properties of Verubecestat
Verubecestat is a small molecule inhibitor that has been evaluated in clinical trials for the treatment of Alzheimer's disease. Its key chemical and biological properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | [1] |
| Molecular Formula | C₁₇H₁₇F₂N₅O₃S | [1] |
| Molar Mass | 409.41 g/mol | |
| CAS Number | 1286770-55-5 | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: 35 mg/mL | [2] |
| BACE1 Kᵢ | 2.2 nM | [2] |
| BACE2 Kᵢ | 0.38 nM | [2] |
| BACE1 IC₅₀ (Cell-free) | 1.75 nM | [3] |
| BACE2 IC₅₀ (Cell-free) | 0.37 nM | [3] |
| Cellular Aβ40 IC₅₀ | 13 nM | [3] |
Synthesis of Verubecestat
The synthesis of verubecestat has evolved from initial discovery routes to more efficient, scalable manufacturing processes. A key feature of the later-generation syntheses is the strategic formation of the core iminothiadiazinane dioxide ring and the final amide coupling.[4][5]
Synthetic Workflow Diagram
The following diagram illustrates a representative synthetic route to verubecestat.
Caption: A simplified synthetic workflow for Verubecestat.
Experimental Protocol: A Representative Synthesis
The following is a plausible, multi-step protocol for the synthesis of verubecestat, compiled from published synthetic strategies.[5][6][7]
Step 1: Synthesis of (R)-N-((R)-1-(2-fluoro-5-nitrophenyl)allyl)-2-methylpropane-2-sulfinamide (Intermediate G)
-
To a solution of (R)-N-(tert-butylsulfinyl)-2-fluoro-5-nitrobenzylideneamine (1.0 eq) in anhydrous THF at -78 °C, add a solution of vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the title compound.
Step 2: Synthesis of (R)-1-(2-fluoro-5-nitrophenyl)propan-1-amine (Intermediate H)
-
Dissolve the product from Step 1 (1.0 eq) in methanol.
-
Add a solution of HCl in dioxane (4.0 M, 2.0 eq) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1 M NaOH solution to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired amine.
Step 3: Synthesis of 5-fluoro-N-((R)-1-(2-fluoro-5-nitrophenyl)propyl)picolinamide (Intermediate I)
-
To a solution of 5-fluoropicolinic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (R)-1-(2-fluoro-5-nitrophenyl)propan-1-amine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to give the amide.
Step 4: Synthesis of N-((R)-1-(5-amino-2-fluorophenyl)propyl)-5-fluoropicolinamide (Intermediate J)
-
Dissolve the product from Step 3 (1.0 eq) in ethanol.
-
Add Pd/C (10 mol %) and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the aniline.
Step 5: Synthesis of Verubecestat
-
To a solution of the aniline from Step 4 (1.0 eq) in n-butanol, add a solution of cyanogen bromide (1.1 eq, 5 M in acetonitrile).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to afford verubecestat.
BACE1 Signaling Pathway and Mechanism of Action of Verubecestat
BACE1 is a transmembrane aspartyl protease that plays a critical role in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[8][9] This pathway is a key contributor to the pathology of Alzheimer's disease.
BACE1 Signaling Pathway Diagram
Caption: The amyloidogenic pathway and the inhibitory action of Verubecestat.
Mechanism of Action
Verubecestat functions as a competitive inhibitor of the BACE1 enzyme.[1][10] By binding to the active site of BACE1, it prevents the enzyme from cleaving APP. This inhibition is the rate-limiting step in the production of amyloid-β (Aβ) peptides.[8] Consequently, the administration of verubecestat leads to a dose-dependent reduction in the levels of Aβ40 and Aβ42 in the cerebrospinal fluid and brain.[11] The reduction of these amyloidogenic peptides is hypothesized to slow the progression of Alzheimer's disease by preventing the formation of neurotoxic amyloid plaques.
Experimental Protocol: BACE1 Inhibition Assay
The inhibitory activity of verubecestat against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay. This is a common and robust method for screening BACE1 inhibitors.
BACE1 FRET Assay Workflow
Caption: Workflow for a BACE1 FRET inhibition assay.
Detailed Protocol
This protocol is adapted from commercially available BACE1 FRET assay kits.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide containing the "Swedish" mutation sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Verubecestat
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of verubecestat in DMSO (e.g., 10 mM).
-
Create a serial dilution of verubecestat in assay buffer to achieve the desired final concentrations for the assay.
-
Dilute the BACE1 enzyme and FRET substrate to their working concentrations in assay buffer as recommended by the supplier.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Verubecestat solution (or vehicle control)
-
Diluted BACE1 enzyme solution to all wells except the "no enzyme" control.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the diluted FRET substrate solution to all wells.
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 320/405 nm) in kinetic mode for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time).
-
Calculate the percent inhibition for each concentration of verubecestat relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Disclaimer: While verubecestat showed promise in preclinical and early clinical studies, its development was discontinued after late-stage clinical trials failed to demonstrate a favorable risk/benefit profile. This guide is for informational and research purposes only.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]
